Synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: A Technical Guide
Synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a crucial electron-deficient ligand in catalysis and organic synthesis. This document details the necessary reagents, a step-by-step experimental protocol, and key physical and chemical properties of the target compound.
Physicochemical Properties and Safety Data
A summary of the key properties of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is presented below. This data is essential for its proper handling, characterization, and application in further research.
| Property | Value | Reference(s) |
| CAS Number | 175136-62-6 | [1] |
| Molecular Formula | C₂₄H₉F₁₈P | [1] |
| Molecular Weight | 670.27 g/mol | [1] |
| Appearance | White to light yellow or yellow-brown powder/crystal | [2] |
| Melting Point | 95 °C to 103.0 °C | [1][2] |
| Purity | ≥95.0% (GC) to >98.0%(GC) | [2] |
| Storage Conditions | Store at 10°C - 25°C under an inert gas such as nitrogen. | [1] |
| Solubility | Enhanced solubility in various solvents. | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [3] |
Experimental Protocol
The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is a two-step process. The first step involves the preparation of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, via a halogen-magnesium exchange reaction. This method is recommended over the use of magnesium metal due to safety concerns associated with the potential for explosive exothermic decomposition of trifluoromethylaryl Grignard reagents.[4][5] The second step is the reaction of the Grignard reagent with phosphorus trichloride.
Reagents and Materials
| Reagent/Material | CAS Number | Notes |
| 3,5-Bis(trifluoromethyl)bromobenzene | 400-61-3 | Starting material for the Grignard reagent. |
| Isopropylmagnesium chloride (i-PrMgCl) | 1068-55-9 | 2.0 M solution in THF is commercially available. |
| Phosphorus trichloride (PCl₃) | 7719-12-2 | Highly reactive and corrosive; handle with care in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and sparged with an inert gas before use. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | For quenching the reaction. |
| Ethyl acetate (EtOAc) | 141-78-6 | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | For drying the organic phase. |
| Hexanes | 110-54-3 | For purification/recrystallization. |
| Inert gas (Argon or Nitrogen) | 7440-37-1 / 7727-37-9 | For maintaining anhydrous and oxygen-free conditions. |
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenylmagnesium bromide
This procedure is adapted from a reliable method for the safe generation of this Grignard reagent.[4]
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Apparatus Setup: Assemble a three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen). Equip the flask with a magnetic stir bar, a thermocouple for monitoring the internal temperature, a pressure-equalizing addition funnel, and an inert gas inlet. All glassware should be flame-dried and cooled under a stream of inert gas before use.
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Initial Charging: Charge the flask with 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) and anhydrous THF.
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Cooling: Cool the solution to -5 °C using an ice-salt water bath.
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Grignard Reagent Formation: Add a 2.0 M solution of isopropylmagnesium chloride in THF (1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C.
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Reaction Completion: After the addition is complete, stir the reaction mixture for an additional hour at a temperature between 0 °C and -10 °C. The resulting solution of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is used directly in the next step.
Step 2: Synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
This part of the protocol is based on the general principles of triarylphosphine synthesis from Grignard reagents and phosphorus trichloride.
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Apparatus Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet, dissolve phosphorus trichloride (0.33 equivalents) in anhydrous THF.
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Cooling: Cool the solution of phosphorus trichloride to -78 °C using a dry ice/acetone bath.
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Reaction: Slowly add the freshly prepared Grignard reagent solution from Step 1 to the cooled phosphorus trichloride solution via the addition funnel. Maintain a temperature of -78 °C throughout the addition.
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Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, to yield Tris[3,5-bis(trifluoromethyl)phenyl]phosphine as a solid.
Logical and Experimental Workflow
The following diagrams illustrate the overall synthesis strategy and the detailed experimental workflow.
References
- 1. biosynth.com [biosynth.com]
- 2. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | 175136-62-6 | TCI AMERICA [tcichemicals.com]
- 3. Tris(3,5-bis(trifluoromethyl)phenyl)phosphine | C24H9F18P | CID 2778032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mechanism for the reaction between phosphorus trichloride and phenyl magn.. [askfilo.com]
